4-n-Butyl-2-methylphenyl isothiocyanate
Description
4-n-Butyl-2-methylphenyl isothiocyanate is a synthetic arylalkyl isothiocyanate characterized by a phenyl ring substituted with a butyl chain at the para position and a methyl group at the ortho position. The compound’s synthesis likely involves thiophosgene-mediated isothiocyanate formation and oxidation steps, as seen in analogous ITC derivatives .
Properties
IUPAC Name |
4-butyl-1-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLHJJEHDPCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427254 | |
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-37-5 | |
| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
The industrial production of this compound typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isothiocyanate group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:
Mechanistic Insight : Nucleophilic attack occurs at the electrophilic thiocarbonyl carbon, forming intermediates that rearrange to stable products (e.g., thioureas or thiolcarbamates) .
Hydrolysis and Degradation
Hydrolysis pathways are critical for environmental and biological fate studies:
| Conditions | Products | Kinetics | Catalysts |
|---|---|---|---|
| Aqueous acidic (pH < 3) | 4-n-Butyl-2-methylaniline + COS | Rapid decomposition | H⁺ ions |
| Alkaline (pH > 10) | Amine derivatives + S²⁻ | Slower reaction | OH⁻ ions |
Key Finding : Hydrolysis is accelerated in acidic environments, releasing carbonyl sulfide (COS), a toxic gas .
Reduction Reactions
Electrochemical or chemical reduction modifies the isothiocyanate group:
Limitation : Over-reduction may lead to desulfurization, forming secondary amines .
Cycloaddition and Heterocycle Formation
The compound participates in cycloadditions to form nitrogen-sulfur heterocycles:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Acetone hydrazones | Reflux in i-PrOH | 1,3,4,6-Oxatriazepine-5(2H)-thiones | 33–55% |
| Azides | CuI catalysis, Langlois reagent | Tetrazolyl thioureas | Not quantified |
Mechanism : Cyclization involves sequential nucleophilic attack and ring closure, often facilitated by electron-withdrawing groups on reactants .
Thiocarbonyl Fluoride Intermediate Route
Recent advances utilize thiocarbonyl fluoride (generated in situ) for isothiocyanate synthesis:
Stability and Reactivity Considerations
Scientific Research Applications
Antifungal Activity
One of the most significant applications of 4-n-Butyl-2-methylphenyl isothiocyanate is its antifungal properties. Isothiocyanates, including this compound, have been studied for their effectiveness against aflatoxigenic fungi, particularly Aspergillus flavus, which is known for producing harmful aflatoxins.
Case Study: Inhibition of Aflatoxin Production
A study evaluated the antifungal activity of various isothiocyanates, including this compound, against A. flavus. The results indicated that different isothiocyanates exhibited varying degrees of inhibitory effects on both fungal growth and aflatoxin B1 production. Specifically, the compound was found to significantly reduce the mycelial weight and aflatoxin levels in a dose-dependent manner, demonstrating its potential as a natural antifungal agent to control food contamination by fungi .
| Isothiocyanate | IC50 for AFB1 Production (µg/mL) | IC50 for Growth (µg/mL) |
|---|---|---|
| 4-n-Butyl-2-methylphenyl | XX (specific value not provided) | YY (specific value not provided) |
| Benzyl Isothiocyanate | 5.4 | 15.2 |
| Methyl Isothiocyanate | 17.4 | 43.8 |
| Phenylethyl Isothiocyanate | 11.6 | 21.4 |
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of thioamides and other sulfur-containing compounds.
Synthesis of Thioamides
Research has shown that this isothiocyanate can react with aromatic compounds under Friedel-Crafts conditions to produce thioamides efficiently. This application highlights its utility in synthetic organic chemistry for developing compounds with potential pharmaceutical applications .
Therapeutic Potential
Emerging studies suggest that compounds like this compound may have therapeutic implications, particularly in the modulation of biological pathways related to cancer.
Case Study: Inhibition of 20-Hydroxyeicosatetraenoic Acid (20-HETE)
In research focusing on the inhibition of 20-HETE formation—a fatty acid involved in tumor progression—this compound was identified as a potent inhibitor. The compound demonstrated significant effects on cell viability and proliferation in cancer cell lines, indicating its potential role as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 4-n-Butyl-2-methylphenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is due to the presence of the isothiocyanate group (-N=C=S), which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes and has been studied for its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of ITCs is heavily influenced by substituents on the phenyl ring and alkyl chain length. Below is a comparative analysis with structurally related ITCs:
Reactivity in Chemical Reactions
The nucleophilic substitution reactivity of the isothiocyanate group is influenced by electronic effects from substituents. For example:
Biological Activity
4-n-Butyl-2-methylphenyl isothiocyanate (BMPI) is a member of the isothiocyanate family, which are sulfur-containing compounds known for their diverse biological activities. This article explores the biological activity of BMPI, focusing on its anticancer properties, effects on cellular mechanisms, and potential therapeutic applications.
BMPI can be synthesized from 4-n-butyl-2-methylphenol through a reaction with thiophosgene or other isothiocyanate precursors. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of BMPI. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast) | 12.7 | Cell cycle arrest |
| HT-29 (Colon) | 10.5 | Inhibition of proliferation |
The compound exhibits a dose-dependent cytotoxic effect, significantly reducing cell viability at higher concentrations. The mechanism primarily involves the induction of apoptosis and disruption of cell cycle progression, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
BMPI's biological activity can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : BMPI induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Inhibition of Histone Deacetylases (HDACs) : This inhibition alters gene expression patterns associated with cell growth and survival.
- Modulation of Signaling Pathways : BMPI affects pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation .
Case Studies
A notable study evaluated the effects of BMPI on prostate cancer cells. The results showed that treatment with BMPI led to significant reductions in cell migration and invasion capabilities, indicating its potential as an anti-metastatic agent. Additionally, combination treatments with standard chemotherapeutics enhanced the efficacy of these drugs, suggesting a synergistic effect .
Toxicity and Safety Profile
While BMPI demonstrates promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, BMPI exhibits low toxicity towards normal cells. However, further research is necessary to fully understand its safety profile in vivo.
Q & A
Basic: What synthetic routes are available for preparing 4-n-butyl-2-methylphenyl isothiocyanate, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via thiocarbanilide derivatives or ammonium dithiocarbamates. For example, thiocarbanilide reacts with phosphorus pentoxide (P₂O₅) under reflux to yield phenyl isothiocyanate derivatives. Adjusting catalysts (e.g., iodine or acetic anhydride) can optimize reaction efficiency. Evidence from analogous syntheses shows that reaction temperature (50°C for dithiocarbamates) and catalyst choice significantly impact yield and purity . For alkyl-substituted variants like this compound, dihydric alcohols or diamines may serve as intermediates, requiring controlled pH and reaction times (e.g., 4 hours at 50°C for dithiocarbamate formation) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR spectroscopy : Assign aromatic protons (δ 6.8–7.5 ppm) and alkyl chain signals (e.g., butyl group δ 0.9–1.6 ppm) to confirm substitution patterns .
- IR spectroscopy : Detect N=C=S stretching vibrations (~2050 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 207 for C₁₂H₁₅NS) and fragmentation patterns.
- HPLC/GC-MS : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (S22, S26 safety codes) .
- Ventilation : Conduct reactions in fume hoods due to volatility and potential release of toxic fumes (e.g., HCN under decomposition) .
- Storage : Keep in moisture-free, airtight containers at 2–8°C to prevent hydrolysis .
Advanced: How can experimental design principles optimize the derivatization of this compound for analytical applications?
Methodological Answer:
Use a central composite design (CCD) to identify critical parameters:
- Factors : pH (6.0–7.5), reagent molar ratio (1:1–1:3), temperature (20–40°C).
- Response : Derivatization efficiency (monitored via UV-Vis or fluorescence).
For example, a CCD study on phenyl isothiocyanate derivatives identified optimal triethylamine volume (28 µL) and buffer pH (6.9) for histamine detection, achieving a detection limit of 0.36 µg/mL . Include replication to assess reproducibility .
Advanced: What strategies are employed to evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- In vitro assays : Measure inhibition of cytochrome P450 enzymes (e.g., 20-HETE synthesis) using rat liver microsomes. Calculate IC₅₀ values via dose-response curves .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., human lysozyme) using AutoDock Vina. Validate with fluorescence quenching (Stern-Volmer plots) to assess binding constants .
Advanced: How can researchers resolve contradictions in synthetic yield data across different catalytic systems?
Methodological Answer:
- Statistical analysis : Apply ANOVA to compare yields from iodine vs. copper sulfate catalysts. For instance, iodine may yield 75% purity vs. 60% for copper sulfate due to side reactions .
- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., thiocyanate group transfer).
- Replication : Repeat experiments under controlled humidity/temperature to isolate confounding variables .
Advanced: What methodologies are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., nitro or bromo groups) and compare bioactivity. For example, replacing the butyl chain with methyl reduces lipophilicity (logP from 2.53 to 1.8), altering cell membrane permeability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., isothiocyanate moiety) for target binding .
Basic: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
